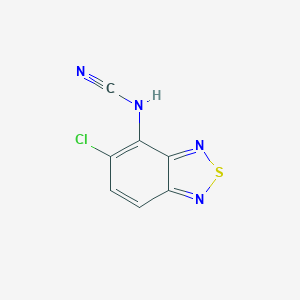

(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide

Descripción general

Descripción

The compound "(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide" is not directly mentioned in the provided papers, but the papers discuss related compounds with structural similarities, such as derivatives of 1,3,4-thiadiazole and benzothiazole moieties. These compounds are of interest due to their potential biological activities and applications in various fields, including as insecticides, semiconductors, and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds involves efficient synthetic methodologies that exploit the reactivity of functional groups to construct new heterocycles. For instance, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was achieved and structurally characterized using elemental analysis and spectroscopic techniques . Another synthesis approach for a derivative of 1,3,4-thiadiazole involved a dehydrosulfurization reaction yielding the target product with a high yield, confirmed by NMR spectroscopy data .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by the presence of thiadiazole or benzothiazole rings, which are crucial for their biological activity. The X-ray coordinates of a related compound, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) revealed an unusual binding mode to the enzyme, which could be informative for the design of inhibitors .

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo further reactions to form novel derivatives. For example, novel 4-chloro-5-methyl-2-(R-thio)-N-(2,3-dihydro-1,3,4-thiadiazol-2-ylidene)benzenesulfonamide derivatives were synthesized through the reaction of specific precursors with hydrazonyl bromides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of chloro, methyl, and sulfonamide groups can affect their solubility, stability, and reactivity. The antinociceptive activity of (5-chloro-2(3H)-benzothiazolon-3-yl)propanamide derivatives was tested, and one derivative was found to be significantly more active than others, indicating the importance of structural modifications on biological activity .

Aplicaciones Científicas De Investigación

Pharmacological Potential

The benzothiadiazole scaffold, including derivatives like (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide, has been extensively explored for its pharmacological potential. Benzothiazoles are recognized for their broad spectrum of biological activities. These activities range from antimicrobial, analgesic, anti-inflammatory, to antidiabetic effects. Additionally, the structural simplicity and synthetic accessibility of benzothiazoles make them attractive for drug discovery, with 2-arylbenzothiazoles showing promise as antitumor agents. The pharmacological significance of benzothiazoles is highlighted by their presence in clinical drugs and ongoing research to develop them for treating various diseases and disorders (Kamal, Hussaini, & Malik, 2015).

Agricultural Applications

Benzothiadiazoles, specifically Benzothiadiazole (BTH), are used as synthetic plant defense activators. BTH is a pioneering chemical in plant disease management, functioning not by directly combating pathogens but by activating the systemic acquired resistance (SAR) in plants. This mechanism has been utilized to protect various crops, including wheat, tomato, bean, and tobacco, against a spectrum of plant diseases, offering a safer and more reliable alternative to chemical pesticides. The environmental friendliness of BTH underscores its value in sustainable agriculture and plant protection strategies (اعظمی ساردویی, فکرت, & قلاوند, 2017).

Environmental Implications and Soil Health Enhancement

Calcium cyanamide, a compound related to the chemistry of benzothiadiazoles, exemplifies an environmentally friendly fertilizer that promotes sustainable soil health. Its application in agriculture benefits soil by enhancing microbial diversity, which in turn can suppress soil-borne pathogens. The dual action of providing essential nutrients while also improving soil health positions calcium cyanamide as a key player in environmentally sustainable farming practices, indicating the broader environmental implications of benzothiadiazole derivatives (Dixon, 2012).

Safety And Hazards

Propiedades

IUPAC Name |

(5-chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4S/c8-4-1-2-5-7(12-13-11-5)6(4)10-3-9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGDXFFKSUUPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549430 | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

CAS RN |

51322-80-6 | |

| Record name | ((5-Chloro-2,1,3-benzothiadiazol-4-yl)amino)formonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051322806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-2,1,3-benzothiadiazol-4-yl)cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((5-CHLORO-2,1,3-BENZOTHIADIAZOL-4-YL)AMINO)FORMONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCM3L5L88M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)

![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)

![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)

![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)